molecular formula C14H11NO3 B1611946 Methyl 3-(6-formyl-2-pyridinyl)benzoate CAS No. 834884-82-1

Methyl 3-(6-formyl-2-pyridinyl)benzoate

Cat. No.: B1611946
CAS No.: 834884-82-1
M. Wt: 241.24 g/mol
InChI Key: JDCVVFJRIBJMGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Methyl 3-(6-formyl-2-pyridinyl)benzoate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies at the molecular and cellular levels, including the compound’s impact on cellular processes, signal transduction pathways, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-formyl-2-pyridinyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-formyl-2-pyridinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-formyl-2-pyridinyl)benzoate is unique due to its specific inhibitory action on acetylcholinesterase, which is not commonly observed in similar compounds. Additionally, its structural features, such as the formyl group and the pyridine ring, contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

methyl 3-(6-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)11-5-2-4-10(8-11)13-7-3-6-12(9-16)15-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCVVFJRIBJMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584690
Record name Methyl 3-(6-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-82-1
Record name Methyl 3-(6-formyl-2-pyridinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(6-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(6-formyl-2-pyridinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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